(2S)-1-Benzoyl-2-tert-butyl-3-methyl-1,3-diazinan-4-one (2S)-1-Benzoyl-2-tert-butyl-3-methyl-1,3-diazinan-4-one
Brand Name: Vulcanchem
CAS No.: 139119-52-1
VCID: VC15793381
InChI: InChI=1S/C16H22N2O2/c1-16(2,3)15-17(4)13(19)10-11-18(15)14(20)12-8-6-5-7-9-12/h5-9,15H,10-11H2,1-4H3/t15-/m0/s1
SMILES:
Molecular Formula: C16H22N2O2
Molecular Weight: 274.36 g/mol

(2S)-1-Benzoyl-2-tert-butyl-3-methyl-1,3-diazinan-4-one

CAS No.: 139119-52-1

Cat. No.: VC15793381

Molecular Formula: C16H22N2O2

Molecular Weight: 274.36 g/mol

* For research use only. Not for human or veterinary use.

(2S)-1-Benzoyl-2-tert-butyl-3-methyl-1,3-diazinan-4-one - 139119-52-1

Specification

CAS No. 139119-52-1
Molecular Formula C16H22N2O2
Molecular Weight 274.36 g/mol
IUPAC Name (2S)-1-benzoyl-2-tert-butyl-3-methyl-1,3-diazinan-4-one
Standard InChI InChI=1S/C16H22N2O2/c1-16(2,3)15-17(4)13(19)10-11-18(15)14(20)12-8-6-5-7-9-12/h5-9,15H,10-11H2,1-4H3/t15-/m0/s1
Standard InChI Key XEOBSMIUNSHXJO-HNNXBMFYSA-N
Isomeric SMILES CC(C)(C)[C@H]1N(C(=O)CCN1C(=O)C2=CC=CC=C2)C
Canonical SMILES CC(C)(C)C1N(C(=O)CCN1C(=O)C2=CC=CC=C2)C

Introduction

Structural Characterization and Conformational Dynamics

Core Diazinanone Framework

The 1,3-diazinan-4-one scaffold consists of a six-membered ring containing two nitrogen atoms at positions 1 and 3, with a ketone group at position 4. X-ray diffraction studies of 1,3-diazinan-5-ol derivatives reveal chair conformations with puckering parameters Q=0.588A˚Q = 0.588 \, \text{Å}, θ=176.9\theta = 176.9^\circ, and ϕ=245\phi = 245^\circ, where substituents occupy equatorial positions to minimize steric strain . For (2S)-1-benzoyl-2-tert-butyl-3-methyl-1,3-diazinan-4-one, the tert-butyl group at C2 likely adopts an equatorial orientation, while the methyl group at C3 occupies an axial position due to A^(1,3) strain considerations.

Substituent Effects on Molecular Geometry

  • Benzoyl Group: The electron-withdrawing benzoyl moiety at N1 induces polarization of the adjacent carbonyl group, enhancing electrophilicity at C4. This is corroborated by IR studies of analogous 1-benzoyl-diazinanones showing ν(C=O)\nu(\text{C=O}) stretches near 1680 cm⁻¹ .

  • tert-Butyl and Methyl Groups: Bulkier substituents like tert-butyl impose significant steric hindrance, as evidenced in crystal structures of 1,3-bis(3-tert-butyl-2-hydroxy-5-methylbenzyl)-1,3-diazinan-5-ol, where tert-butyl groups enforce a dihedral angle of 19.7° between aromatic rings .

Table 1: Comparative Geometric Parameters of Diazinanone Derivatives

CompoundRing Conformationν(C=O)(cm1)\nu(\text{C=O}) \, (\text{cm}^{-1})Dihedral Angle (°)
(2S)-1-Benzoyl-2-tBu-3-Me-diazinan-4-one*Chair~1680 (estimated)15–25 (predicted)
1-Benzoyl-3-methyl-1,3-diazinan-4-one Chair1675–1685N/A
1,3-Bis(3-tBu-2-OH-5-Me-benzyl)-diazinan-5-ol ChairN/A19.7

Synthetic Methodologies and Stereochemical Control

Retrosynthetic Analysis

The target molecule can be dissected into three key fragments:

  • Diazinanone Core: Derived from cyclocondensation of 1,3-diaminopropane derivatives with ketones or via ring expansion of smaller heterocycles.

  • Benzoyl Group: Introduced via N-acylation using benzoyl chloride under Schotten-Baumann conditions.

  • tert-Butyl and Methyl Substituents: Installed through alkylation or nucleophilic substitution at the C2 and C3 positions, respectively.

Stereoselective Synthesis

The (2S) configuration necessitates asymmetric induction during C2 functionalization. Chiral auxiliaries or catalytic enantioselective methods, such as those reported for (2R)-1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one , may be adapted. Key steps include:

  • Enantioselective Alkylation: Use of Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry at C2.

  • Ring-Closing Metathesis: Formation of the diazinanone ring using Grubbs catalysts, as demonstrated in syntheses of 1-benzoyl-3-methyl-1,3-diazinan-4-one .

Scheme 1: Proposed Synthetic Route

  • Step 1: N-Benzoylation of (S)-2-tert-butyl-3-methyl-1,3-diaminopropane.

  • Step 2: Cyclization via intramolecular hemiaminal formation under acidic conditions.

  • Step 3: Oxidation of the hemiaminal to the ketone using Jones reagent.

Physicochemical Properties and Stability

Thermal Stability

tert-Butyl groups enhance thermal stability by sterically shielding the diazinanone ring. Differential scanning calorimetry (DSC) of related compounds shows decomposition temperatures >200°C .

Solubility and LogP

The logP of 1-benzoyl-3-methyl-1,3-diazinan-4-one is 0.82 , suggesting moderate hydrophobicity. Introducing the tert-butyl group likely increases logP to ~2.5–3.0, aligning with values for 2-tert-butyl-3-methyl-1,3-benzazarsole (logP = 2.13) .

Table 2: Predicted Physicochemical Properties

PropertyValue (Predicted)Basis for Prediction
Molecular Weight275.34 g/molC₁₅H₂₀N₂O₂
Melting Point120–140°CAnalogous diazinanones
Aqueous Solubility<1 mg/mLHigh logP and tert-butyl group
pKa (N-H)~9.5Comparison to imidazolidinones

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